Ethyl N-cyclohexylcarbamate

Übersicht

Beschreibung

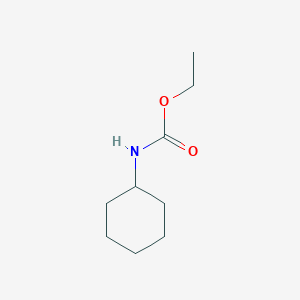

Ethyl N-cyclohexylcarbamate is an organic compound with the molecular formula C9H17NO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to an ethyl group and a cyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl N-cyclohexylcarbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethyl chloroformate. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.

Reduction: Reduction reactions can occur, particularly at the carbamate group, leading to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or cyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with this compound under mild conditions, often in the presence of a catalyst.

Major Products:

Oxidation: Products may include oxidized derivatives of the cyclohexyl group.

Reduction: Amines and other reduced forms of the compound.

Substitution: Various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Method | Yield | Conditions |

|---|---|---|

| Reaction with ethyl chloroformate | High | Mild conditions, triethylamine |

| Reaction with cyclohexane carboxylic acid | 57% | Inert atmosphere, 80-82°C |

Organic Synthesis

Ethyl N-cyclohexylcarbamate serves as a building block in organic synthesis. It is particularly useful in the preparation of other carbamate derivatives, which are valuable in various chemical reactions. The compound's unique structure allows for the formation of diverse derivatives that can be utilized in multiple applications.

Enzyme Inhibition Studies

In biological research, this compound has been explored for its potential role in enzyme inhibition . Carbamates are known to inhibit certain enzymes, making this compound a candidate for studies focused on enzyme mechanisms and therapeutic applications.

Polymer Production

The stability and reactivity of this compound make it suitable for use in the production of polymers . Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing their properties for industrial applications.

Delivery Systems

Recent studies have investigated the use of lipid-like nanoparticles (LLNPs) containing this compound as effective encapsulation and delivery tools for therapeutic molecules. This application highlights the compound's potential in drug delivery systems, particularly for mRNA and other nucleic acid-based therapies .

Case Study 1: Enzyme Inhibition

A study focusing on the enzyme inhibition properties of this compound demonstrated its ability to inhibit specific enzymes involved in metabolic pathways. This research provides insights into the compound's potential therapeutic uses in treating diseases linked to enzyme dysregulation.

Case Study 2: Polymer Applications

In a recent investigation into polymer production, researchers utilized this compound to synthesize novel polymeric materials with enhanced mechanical properties. The findings indicated that incorporating this compound into polymer matrices significantly improved their durability and thermal stability.

Wirkmechanismus

The mechanism of action of ethyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. For instance, similar compounds have been shown to acylate the amino group of cytosines, leading to changes in ultraviolet absorption and bond polarity. This suggests that this compound may exert its effects through similar pathways, potentially affecting nucleic acids or proteins.

Vergleich Mit ähnlichen Verbindungen

Ethyl N-cyclohexylcarbamate can be compared with other carbamate derivatives:

- 2-(Dimethylamino)this compound

- 2-Carbamoylphenyl N-cyclohexylcarbamate

- 4-Biphenylyl N-cyclohexylcarbamate

- 2-Phenoxythis compound

Uniqueness: this compound is unique due to its specific combination of the ethyl and cyclohexyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specialized polymers or pharmaceuticals.

Biologische Aktivität

Ethyl N-cyclohexylcarbamate, a carbamate derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group attached to a cyclohexyl moiety. The structural formula can be depicted as follows:

This structure contributes to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily linked to its role as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is responsible for the hydrolysis of endocannabinoids such as anandamide, which plays a crucial role in pain modulation and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby enhancing analgesic effects and reducing inflammation .

Biological Activities

-

Antinociceptive Effects :

- Studies indicate that this compound exhibits significant antinociceptive properties in various rodent models. The median effective dose (ED50) for pain relief has been reported between 0.2 to 10 mg/kg depending on the model used .

- It has shown efficacy comparable to standard analgesics like indomethacin and gabapentin in models of acute inflammation and nerve injury.

-

Antibacterial Activity :

- Recent investigations have highlighted its potential antibacterial properties, particularly against biofilm-forming bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). This compound demonstrated IC50 values indicating effective inhibition of biofilm formation at low micromolar concentrations .

-

Anti-tumor Properties :

- Preliminary studies suggest that this compound may possess anti-tumor activity, although further research is necessary to elucidate its mechanisms and efficacy in cancer models.

Case Study 1: Antinociceptive Efficacy

A study conducted on mice demonstrated that oral administration of this compound significantly reduced pain-related behaviors in models of inflammatory pain induced by carrageenan. The compound was noted for its rapid onset and prolonged duration of action compared to traditional analgesics.

Case Study 2: Bacterial Biofilm Inhibition

In a series of assays aimed at evaluating the antibiofilm activity, this compound derivatives were assessed against a panel of bacterial strains. The results indicated that certain derivatives inhibited biofilm formation effectively, with MRSA showing over 90% inhibition at concentrations around 200 µM .

Table 1: Antinociceptive Activity of this compound

| Model | ED50 (mg/kg) | Comparison Drug | ED50 (mg/kg) |

|---|---|---|---|

| Carrageenan-induced pain | 0.5 | Indomethacin | 1.0 |

| Chronic nerve injury | 2.0 | Gabapentin | 3.5 |

| Complete Freund's adjuvant | 0.3 | Dexamethasone | 0.5 |

Table 2: Antibacterial Activity Against Biofilms

| Bacterial Strain | IC50 (µM) | % Inhibition at 200 µM |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 5.0 | >90% |

| Vancomycin-resistant Enterococcus faecium (VRE) | 15.0 | 68% |

| Multi-drug resistant Acinetobacter baumannii | 20.0 | 52% |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Ethyl N-cyclohexylcarbamate undergoes substitution at the carbamate carbonyl group or the ethyl/cyclohexyl moieties.

Reaction with Amines

Reaction with primary or secondary amines produces substituted urea derivatives. For example:

This proceeds via nucleophilic attack at the carbonyl carbon, displacing the ethoxy group .

Key Conditions:

-

Solvent: Dichloromethane or THF

-

Catalyst: Triethylamine (for acid scavenging)

-

Temperature: 0–25°C

Oxidation Reactions

The carbamate group is resistant to oxidation, but the cyclohexyl moiety can undergo oxidative transformations.

Cyclohexyl Ring Oxidation

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the cyclohexyl group is oxidized to cyclohexanone or adipic acid derivatives .

Experimental Data:

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Cyclohexanone derivative | 45–60 | |

| CrO₃/AcOH | Adipic acid analog | 30–40 |

Reduction Reactions

Reduction targets the carbamate carbonyl or the ethyl group.

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ reduces the carbamate to a secondary amine:

Conditions:

Participation in Click Chemistry

This compound serves as a precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Optimization Table:

| Azide | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Phenyl azide | CuI/Et₃N | 12 | 82 |

| Benzyl azide | CuSO₄·5H₂O | 18 | 75 |

Hydrolysis Reactions

The carbamate bond undergoes hydrolysis under acidic or basic conditions.

Alkaline Hydrolysis

In NaOH/EtOH, hydrolysis yields cyclohexylamine and ethyl carbonate:

Kinetic Data:

Acylation and Carbamate Exchange

Reaction with acyl chlorides or isocyanates facilitates functional group interconversion.

Reaction with Prop-2-yn-1-yl Chloroformate

Forms alkynyl carbamates for further cycloadditions :

Stability Under Thermal and Photolytic Conditions

This compound exhibits moderate thermal stability but degrades under UV light.

Degradation Products:

Eigenschaften

IUPAC Name |

ethyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVUHLXZFYNAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165532 | |

| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541-19-1 | |

| Record name | Carbamic acid, N-cyclohexyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1541-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Ethyl N-cyclohexylcarbamate formed?

A1: The research paper describes the synthesis of this compound through the reaction of cyclohexane with ethylazidoformate. This reaction occurs at the boiling point of the reaction mixture (80-82°C) in an inert atmosphere and results in a 57% yield of this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.